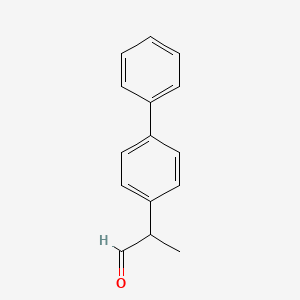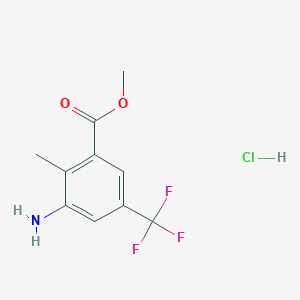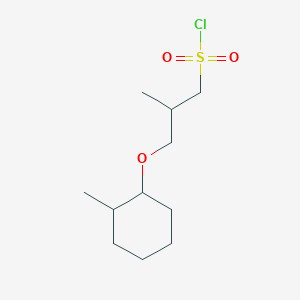
2-Methyl-3-((2-methylcyclohexyl)oxy)propane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-((2-methylcyclohexyl)oxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C11H21ClO3S It is a sulfonyl chloride derivative, which means it contains a sulfonyl chloride functional group (-SO2Cl) attached to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-((2-methylcyclohexyl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 2-methylcyclohexanol with 3-chloropropane-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.
化学反応の分析
Types of Reactions
2-Methyl-3-((2-methylcyclohexyl)oxy)propane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Hydrolysis: The compound can be hydrolyzed in the presence of water to form the corresponding sulfonic acid and hydrochloric acid.
Reduction: The sulfonyl chloride group can be reduced to a sulfinyl or sulfhydryl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol). These reactions are typically carried out in an organic solvent, such as dichloromethane, at room temperature.
Hydrolysis: This reaction is usually performed in an aqueous medium, often with a mild acid or base to catalyze the reaction.
Reduction: Reducing agents like lithium aluminum hydride are used in anhydrous conditions, often in solvents like tetrahydrofuran.
Major Products
Substitution Reactions: Sulfonamides or sulfonate esters.
Hydrolysis: Sulfonic acid and hydrochloric acid.
Reduction: Sulfinyl or sulfhydryl derivatives.
科学的研究の応用
2-Methyl-3-((2-methylcyclohexyl)oxy)propane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, such as proteins and peptides, to study their structure and function.
Material Science: It is used in the preparation of functionalized polymers and materials with specific properties, such as improved thermal stability or chemical resistance.
Industrial Applications: The compound is used in the production of surfactants, detergents, and other specialty chemicals.
作用機序
The mechanism of action of 2-Methyl-3-((2-methylcyclohexyl)oxy)propane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
Similar Compounds
- 2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride
- 2-Methyl-3-((4-methylcyclohexyl)oxy)propane-1-sulfonyl chloride
- 2-Methyl-3-((2-ethylcyclohexyl)oxy)propane-1-sulfonyl chloride
Uniqueness
2-Methyl-3-((2-methylcyclohexyl)oxy)propane-1-sulfonyl chloride is unique due to its specific structural configuration, which imparts distinct reactivity and properties. The presence of the 2-methylcyclohexyl group provides steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules, where precise control over reaction outcomes is required.
特性
分子式 |
C11H21ClO3S |
|---|---|
分子量 |
268.80 g/mol |
IUPAC名 |
2-methyl-3-(2-methylcyclohexyl)oxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-9(8-16(12,13)14)7-15-11-6-4-3-5-10(11)2/h9-11H,3-8H2,1-2H3 |
InChIキー |
XAVLNPXBRKQVDY-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCC1OCC(C)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



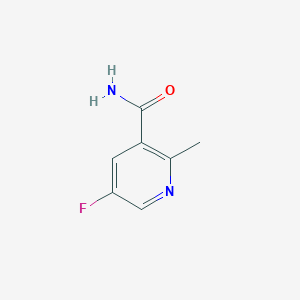

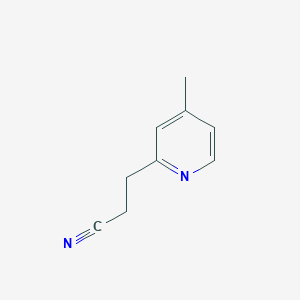
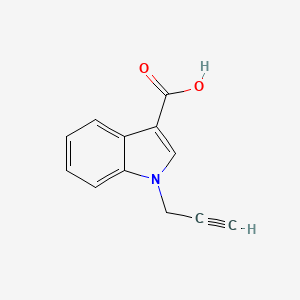
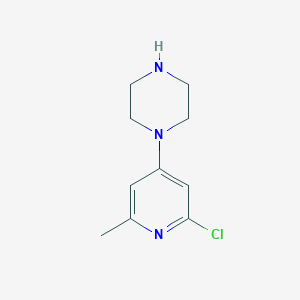
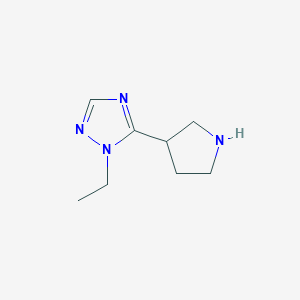

![N-(1-(Aminomethyl)cyclohexyl)-5-methylbenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B13523357.png)
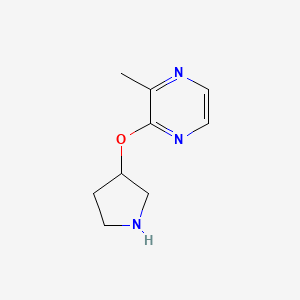
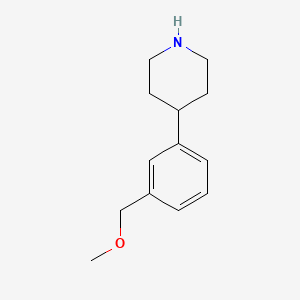
![6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B13523374.png)
